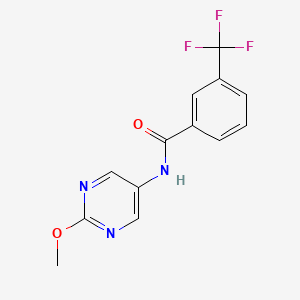

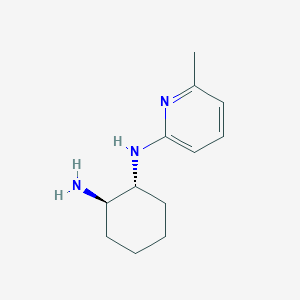

![molecular formula C10H10N2O3 B2486784 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1345688-05-2](/img/structure/B2486784.png)

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves several key steps, including the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid leading to the formation of 2-hydroxypyrazolo[1,5-a]pyridine. This compound undergoes various reactions, such as nitrosation, nitration, and bromination, primarily at the C-3 position. Methylation can lead to 2-methoxypyrazolo[1,5-a]pyridine, whereas acetylation produces 2-acetoxypyrazolo[1,5-a]pyridine exclusively (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Molecular Structure Analysis

X-ray analysis has been utilized to characterize the molecular structure of derivatives related to Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate, confirming nearly planar structures and elucidating the role of various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, in stabilizing the crystal structure (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Chemical Reactions and Properties

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate exhibits a rich array of chemical reactivity, including ring-chain isomerism and the ability to undergo recyclization under certain conditions. This reactivity is influenced by the nature of substituents and reaction conditions, showcasing the compound's versatility in synthetic chemistry (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate has been studied as a part of ethyl 4,4-difluoro-4-phenoxyacetoacetate's derivatives, indicating its potential in the synthesis of heterocyclic compounds. Such derivatives are primarily researched for their capacity to introduce aryloxydifluoromethyl substituents in the design of biologically active heterocycles, suggesting a wide range of potential applications in medicinal chemistry (Solodukhin et al., 2004).

Synthesis and Isomerization Reactions

The chemical has been involved in C–C recyclizations of certain pyrazolo[1,5-a]pyrimidines, displaying its potential for transformation into various other structurally complex molecules. This process highlights the compound's role in synthesizing more refined structures, which could be crucial for developing new pharmaceuticals or chemicals with unique properties (Danagulyan et al., 2011).

Derivative Formation and Characterization

Research has also been conducted on synthesizing and characterizing new compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a derivative of the ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate. This reflects the compound's role in forming novel derivatives, which are essential for discovering substances with potential therapeutic or industrial applications (Suwito et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZFQSGBZVLZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=NN21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)

![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2486722.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)